molecular formula C6H3Cl4NO2S B12588160 N,N,2,4-Tetrachlorobenzene-1-sulfonamide CAS No. 610770-39-3

N,N,2,4-Tetrachlorobenzene-1-sulfonamide

Cat. No.: B12588160
CAS No.: 610770-39-3
M. Wt: 295.0 g/mol
InChI Key: COXVRZJIMQQIAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2,4-Tetrachlorobenzene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . The reaction typically involves the use of readily available low-cost commodity chemicals under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable reactions. For instance, the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with a 94% yield exemplifies the scalability of such reactions . The use of reusable catalysts, such as Ni sheets, further enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide, which allows the preparation of N,N-dichloroamines, nitriles, and aldehydes from primary amines . The reactions are typically carried out under mild conditions, such as in aqueous ammonia.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific structural features, which allow it to form stable complexes with biological molecules and exhibit a wide range of chemical reactivity. Its ability to undergo various types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

610770-39-3

Molecular Formula

C6H3Cl4NO2S

Molecular Weight

295.0 g/mol

IUPAC Name

N,N,2,4-tetrachlorobenzenesulfonamide

InChI

InChI=1S/C6H3Cl4NO2S/c7-4-1-2-6(5(8)3-4)14(12,13)11(9)10/h1-3H

InChI Key

COXVRZJIMQQIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

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